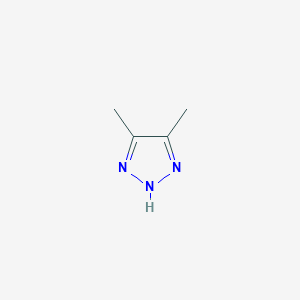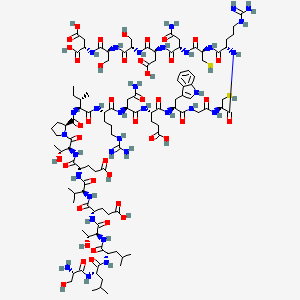
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, difluoro, hydroxy, and methyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoropiperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carboxylate ester.
Industrial Production: In industrial settings, the synthesis may be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability.
Chemical Reactions Analysis
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives
Scientific Research Applications
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include modulation of signaling pathways and metabolic processes
Comparison with Similar Compounds
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate can be compared with similar compounds such as:
3,5-Di-tert-butyl-4-hydroxytoluene: This compound is also a phenolic antioxidant used in food and other products to prevent oxidation.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Another similar compound with a piperidine ring, but with different substituents, leading to different chemical properties and applications.
These comparisons highlight the unique structural features and applications of this compound.
Properties
Molecular Formula |
C11H19F2NO3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-7(12)8(15)11(4,13)6-14/h7-8,15H,5-6H2,1-4H3 |
InChI Key |
TVSLSIWSWMVQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate](/img/structure/B13912249.png)
![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine](/img/structure/B13912253.png)

![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)

